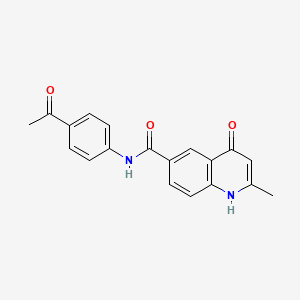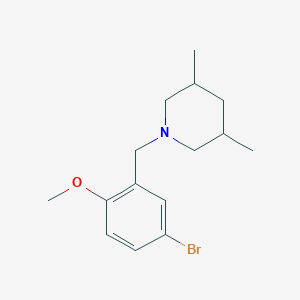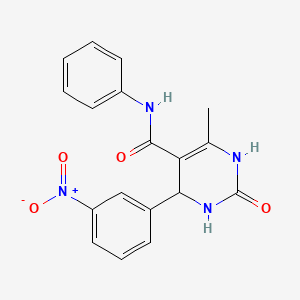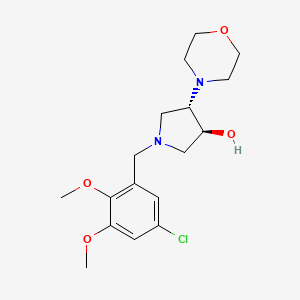![molecular formula C20H21BrN2O7S B5140866 2-bromo-4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate](/img/structure/B5140866.png)
2-bromo-4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of 4-aminophenyl butyrate and has been synthesized using several methods.
Mecanismo De Acción
The mechanism of action of 2-bromo-4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate involves its binding to the active site of the enzyme. This binding results in the inhibition of the enzyme's activity, which can be measured using various assays. This inhibition is reversible, and the enzyme activity can be restored by removing the compound from the reaction mixture.
Biochemical and Physiological Effects:
2-bromo-4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including PKC, CaMKII, and PKA. This inhibition can lead to changes in cellular signaling pathways, which can have downstream effects on cellular processes such as gene expression and cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-bromo-4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate in lab experiments has several advantages and limitations. One of the advantages is that it is a reversible inhibitor, which allows for the study of enzyme kinetics and the determination of enzyme inhibition constants. However, one of the limitations is that it may have off-target effects, which can lead to the inhibition of other enzymes or cellular processes.
Direcciones Futuras
There are several future directions for the use of 2-bromo-4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate in scientific research. One of the directions is the development of more potent and selective inhibitors of specific enzymes. Another direction is the use of this compound in drug discovery, where it can be used as a lead compound for the development of new drugs. Additionally, the use of this compound in vivo studies could provide further insights into its potential therapeutic applications.
Conclusion:
In conclusion, 2-bromo-4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate is a chemical compound that has several potential applications in scientific research. Its synthesis method has been described in several research articles, and it has been used as a probe to study the binding of PKC to its substrates. The mechanism of action of this compound involves its binding to the active site of the enzyme, resulting in the inhibition of its activity. This compound has several advantages and limitations for use in lab experiments, and there are several future directions for its use in scientific research.
Métodos De Síntesis
The synthesis of 2-bromo-4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate has been described in several research articles. One of the methods involves the reaction of 4-aminophenyl butyrate with bromine in the presence of acetic acid and hydrogen peroxide. The resulting product is then reacted with butyryl chloride and 3-nitrobenzenesulfonyl chloride in the presence of triethylamine to obtain the final product.
Aplicaciones Científicas De Investigación
2-bromo-4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate has been found to have several applications in scientific research. It has been used as a probe to study the binding of protein kinase C (PKC) to its substrates. This compound has also been used to study the mechanism of action of several other enzymes, including calmodulin-dependent protein kinase II (CaMKII) and protein kinase A (PKA).
Propiedades
IUPAC Name |
[2-bromo-4-[butanoyl-(3-nitrophenyl)sulfonylamino]phenyl] butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O7S/c1-3-6-19(24)22(31(28,29)16-9-5-8-15(12-16)23(26)27)14-10-11-18(17(21)13-14)30-20(25)7-4-2/h5,8-13H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGDGXKOXKVGJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC(=C(C=C1)OC(=O)CCC)Br)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Bromo-4-[butanoyl-(3-nitrophenyl)sulfonylamino]phenyl] butanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1,3-benzothiazol-2-yl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5140785.png)




![4-({2-cyano-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]vinyl}amino)benzenesulfonamide](/img/structure/B5140821.png)


![5'-(4-chlorophenyl)-3'-(4-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5140856.png)

![disodium 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate](/img/structure/B5140861.png)
![N,N'-bis[2-(anilinocarbonyl)phenyl]terephthalamide](/img/structure/B5140865.png)
![2-methoxy-1-[2-(2-phenoxyethoxy)ethoxy]-4-(1-propen-1-yl)benzene](/img/structure/B5140873.png)
